molecular formula C5H6N2O2 B13788745 Thymine,[2-14C]

Thymine,[2-14C]

Cat. No.: B13788745
M. Wt: 128.11 g/mol
InChI Key: RWQNBRDOKXIBIV-RHRFEJLCSA-N
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Description

Thymine,[2-14C] is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 128.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thymine,[2-14C] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymine,[2-14C] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

128.11 g/mol

IUPAC Name

5-methyl-(214C)1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+2

InChI Key

RWQNBRDOKXIBIV-RHRFEJLCSA-N

Isomeric SMILES

CC1=CN[14C](=O)NC1=O

Canonical SMILES

CC1=CNC(=O)NC1=O

Origin of Product

United States

Historical Context and Fundamental Principles of Radiotracer Methodology in Biological Sciences

Evolution of Isotopic Labeling Techniques for Biochemical Investigations

The use of radioisotopes to trace and measure biochemical processes is a cornerstone of modern molecular biology. nih.gov The journey of this technique began with the discovery of radioactivity at the end of the 19th century, which laid the groundwork for understanding atomic structure. nih.gov This soon led to the innovative use of radioisotopes to follow the path of molecules through the intricate systems of living organisms. nih.gov

Initially, in the 1940s, radiotracer studies were conducted with rudimentary, often homemade, instruments and analytical methods like paper chromatography. nih.gov A significant early example of this methodology was George de Hevesy's 1923 experiment using a radioactive isotope of lead to study its metabolism in plants. rsna.org This pioneering work demonstrated the feasibility of using radioactivity to quantitatively measure the uptake and distribution of elements within an organism. rsna.org

Before the advent of isotopic labeling, the study of metabolism was limited to direct chemical analysis. rsna.org This approach had significant drawbacks. To observe the metabolic fate of a substance, researchers had to administer large enough quantities to cause a detectable increase in the organism's tissues, a procedure that could disrupt normal physiological processes. rsna.org Furthermore, it was impossible to distinguish the administered substance from the same substance already present in the organism. rsna.org

Isotopic labeling overcame these limitations. The development of techniques to produce isotopes like deuterium (B1214612) and incorporate them into molecules of interest was a critical step forward. nih.gov This allowed scientists to "tag" molecules and trace their journey through biological systems without altering their chemical behavior. nih.govopenmedscience.com Over the past eight decades, these methodologies have been refined extensively, enabling precise measurements of metabolic processes from the whole-body level down to individual proteins. nih.gov The development of methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) further expanded the application of isotopic labeling to complex areas such as cell signaling and proteomics. nih.gov

Significance of Carbon-14 (B1195169) Isotope in Tracing Nucleic Acid Dynamics

The discovery of the radioactive isotope Carbon-14 (14C) on February 27, 1940, by Martin Kamen and Samuel Ruben, was a revolutionary moment for biochemistry and molecular biology. llnl.gov Its long half-life of approximately 5,730 years and the fact that carbon is a fundamental component of all organic molecules made 14C an ideal tracer for studying biological processes. openmedscience.comwikipedia.org The chemical properties of 14C are nearly identical to those of non-radioactive carbon, ensuring that its presence does not significantly alter the biochemical reactions being studied. wikipedia.org

In the context of nucleic acid research, 14C has been invaluable. openmedscience.commoravek.com By incorporating 14C into the building blocks of DNA and RNA, scientists can track the synthesis, degradation, and modification of these vital molecules. moravek.com This technique, known as radiolabeling, allows for the sensitive detection of molecules and their metabolic products. moravek.com

The use of 14C-labeled compounds has been instrumental in a wide range of applications, from understanding the fundamental mechanisms of DNA replication to assessing the efficacy and safety of new drugs. openmedscience.commoravek.com For instance, researchers have used 14C-labeled precursors to study the effects of various substances on DNA synthesis. fluorideresearch.org The ability to trace the metabolic fate of these precursors provides detailed insights into cellular proliferation and the mechanisms of action of potential therapeutic agents. baseclick.eusnmjournals.org

Furthermore, the decay of 14C within DNA itself has become a subject of study, with research suggesting that this natural process can be a source of non-canonical bases and potential genetic alterations. nih.gov This highlights the profound and multifaceted role of 14C in advancing our understanding of nucleic acid dynamics.

Conceptual Framework of Thymine (B56734),[2-14C] as a Deoxyribonucleic Acid Precursor Analog

Thymine,[2-14C] is a specific type of radiolabeled compound where the carbon atom at the second position of the thymine molecule is replaced with a 14C isotope. Thymine is one of the four primary nucleobases in deoxyribonucleic acid (DNA). scienceinschool.orgwikipedia.org In the double helix structure of DNA, thymine pairs with adenine. scienceinschool.org The nucleoside form, thymidine (B127349) (thymine combined with deoxyribose), is a direct precursor for DNA synthesis. baseclick.euwikipedia.org

The principle behind using Thymine,[2-14C] as a tracer lies in its role as a DNA precursor analog. When introduced to a biological system, cells utilize it in the same way as unlabeled thymine for DNA replication. asm.org The radioactive 14C tag allows researchers to monitor and quantify the rate of new DNA synthesis. fluorideresearch.org

The incorporation of thymine into DNA is a tightly regulated process. scienceinschool.org In many organisms, thymine is not directly incorporated but is first converted to thymidine by the enzyme thymidine phosphorylase, which then enters the DNA synthesis pathway. asm.org Studies have shown that the utilization of exogenous thymine is dependent on this enzymatic conversion. asm.org

The specificity of thymidine as a DNA precursor, as opposed to being involved in RNA synthesis, makes it and its analogs particularly useful for studying DNA replication. nih.gov The use of radiolabeled thymidine, including 14C-labeled versions, has been a foundational technique in molecular biology, enabling detailed investigations into the mechanisms of DNA replication and cell division. baseclick.eunih.gov For example, studies have used [2-14C]thymidine to investigate the effects of various compounds on DNA synthesis in different organisms. fluorideresearch.orgnih.gov

Interactive Data Table: Properties of Key Isotopes in Biochemical Research

IsotopeSymbolHalf-lifeDecay ModeCommon Applications in Biology
Carbon-1414C~5730 yearsBetaDating organic materials, Tracing metabolic pathways
Tritium3H~12.3 yearsBetaLabeling nucleic acids and proteins
Phosphorus-3232P~14.3 daysBetaLabeling nucleic acids
Sulfur-3535S~87.4 daysBetaLabeling proteins and amino acids

Molecular Mechanisms and Biochemical Pathways Relevant to Thymine, 2 14c Incorporation

Deoxyribonucleic Acid Synthesis Pathway: Enzymes and Substrates

The incorporation of thymine (B56734) into DNA is a multi-step process orchestrated by a series of key enzymes. Once thymine, in the form of deoxythymidine, enters the cell, it is phosphorylated to deoxythymidine monophosphate (dTMP). baseclick.eu This reaction is catalyzed by thymidine (B127349) kinase (TK). baseclick.euontosight.ai Subsequently, dTMP is further phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) and then to deoxythymidine triphosphate (dTTP), the immediate precursor for DNA synthesis. ontosight.ai

The final step of incorporation involves DNA polymerases, which catalyze the addition of dTTP into the growing DNA strand, pairing it with deoxyadenosine (B7792050) (A) on the template strand. baseclick.eunih.gov The efficiency and fidelity of this process are crucial for maintaining genomic integrity.

Several key enzymes and their substrates are involved in this pathway:

EnzymeSubstrate(s)ProductFunction
Thymidine Kinase (TK) Deoxythymidine, ATPDeoxythymidine monophosphate (dTMP), ADPPhosphorylates deoxythymidine. baseclick.euontosight.ai
Thymidylate Kinase dTMP, ATPDeoxythymidine diphosphate (dTDP), ADPPhosphorylates dTMP to dTDP.
Nucleoside Diphosphate Kinase dTDP, ATPDeoxythymidine triphosphate (dTTP), ADPPhosphorylates dTDP to dTTP.
DNA Polymerase dTTP, DNA template-primerElongated DNA strand, PyrophosphateIncorporates dTTP into the growing DNA chain. nih.gov
Thymidylate Synthase (TS) Deoxyuridine monophosphate (dUMP), 5,10-MethylenetetrahydrofolatedTMP, DihydrofolateCatalyzes the de novo synthesis of dTMP. proteopedia.orgwikipedia.org

Nucleoside Salvage and De Novo Biosynthesis Pathways of Thymine

Cells have two primary pathways for obtaining the necessary thymidine nucleotides for DNA synthesis: the de novo biosynthesis pathway and the nucleoside salvage pathway.

The de novo pathway synthesizes thymidylate from other precursors. This process involves the enzyme thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. proteopedia.orgwikipedia.org This is the sole de novo source of dTMP in humans. proteopedia.org The activity of TS is essential for providing the necessary building blocks for DNA replication and repair. proteopedia.org

The nucleoside salvage pathway , on the other hand, recycles pre-existing nucleosides and bases from the breakdown of nucleic acids or from the extracellular environment. ontosight.aidivitum.com Thymidine kinase (TK) is a key enzyme in this pathway, specifically TK1 in the cytoplasm and TK2 in the mitochondria. ontosight.ai TK phosphorylates thymidine to dTMP, which can then enter the DNA synthesis pathway. ontosight.aidivitum.com The use of Thymine,[2-14C] as a tracer primarily relies on the salvage pathway, as the labeled thymine is taken up by the cell and converted to thymidine before phosphorylation by TK.

Kinetic Analysis of Thymine,[2-14C] Transport Across Cellular Membranes

The journey of extracellular Thymine,[2-14C] into the cell begins with its transport across the cellular membrane. This process is mediated by specific nucleoside transporter proteins. The kinetics of this transport can be influenced by various factors, including the concentration of the substrate and the presence of competing nucleosides.

Studies have shown that the uptake of thymidine is a saturable process, indicating a carrier-mediated transport mechanism. For instance, in Escherichia coli, the incorporation of thymidine into DNA is significantly enhanced by the presence of uridine, which competitively inhibits thymidine phosphorylase, an enzyme that degrades thymidine to thymine. nih.govasm.org

Intracellular Phosphorylation and Integration into Deoxyribonucleic Acid

Once inside the cell, Thymine,[2-14C] in the form of deoxythymidine undergoes a series of phosphorylation steps to become deoxythymidine triphosphate (dTTP), the activated form required for DNA synthesis. ontosight.aidivitum.com This cascade of phosphorylation is initiated by thymidine kinase (TK). baseclick.euontosight.ai

The resulting radiolabeled dTTP is then available as a substrate for DNA polymerases. These enzymes incorporate the [2-14C]-labeled thymine moiety into the newly synthesized DNA strand during replication or repair. baseclick.eunih.gov The rate of incorporation of Thymine,[2-14C] is often used as a measure of the rate of DNA synthesis and, by extension, cell proliferation. divitum.com

Considerations of Endogenous Thymidine Pool Dilution and Specific Activity Maintenance

A critical consideration when using Thymine,[2-14C] as a tracer is the dilution of the radiolabeled compound by the endogenous, unlabeled pool of thymidine and its precursors within the cell. The intracellular concentration of thymidine is a result of both the de novo synthesis and salvage pathways.

The specific activity of Thymine,[2-14C] refers to the ratio of the amount of radioactivity to the total mass of the compound. When the exogenous, radiolabeled thymine enters the cell, it mixes with the pre-existing unlabeled thymidine pool. This mixing leads to a decrease in the specific activity of the intracellular thymidine triphosphate pool that is available for DNA synthesis.

Factors that can influence the size of the endogenous thymidine pool and thus the specific activity include:

The rate of de novo synthesis of thymidylate.

The activity of the salvage pathway enzymes like thymidine kinase.

The rate of thymidine degradation.

The transport of thymidine into and out of the cell.

Accurate interpretation of data from experiments using Thymine,[2-14C] requires an understanding and, if possible, a measurement of this dilution effect to correctly estimate the true rate of DNA synthesis.

Methodological Frameworks for Quantitative Assessment of Deoxyribonucleic Acid Synthesis

In Vitro Experimental Design and Execution

In vitro assays using Thymine (B56734),[2-14C] provide a controlled environment to study DNA synthesis in cultured cells. The success of these experiments hinges on meticulous protocol optimization and execution, from cell labeling to data normalization.

Optimization of Cell Culture Labeling Protocols

The effective labeling of cells with Thymine,[2-14C] is paramount for obtaining accurate and reproducible data. Several factors must be optimized to ensure maximal incorporation of the radiolabel into newly synthesized DNA while minimizing potential cytotoxic effects.

Key optimization parameters include the concentration of Thymine,[2-14C] and the duration of the incubation period. Studies have shown that optimal concentrations can vary between cell lines. For instance, a concentration of 0.4 mCi/tube was found to be optimal for unstimulated normal human peripheral lymphocytes. nih.gov The duration of labeling also requires careful consideration. An 8-hour incubation period was established as standard for these lymphocytes. nih.gov For other cell types, such as adipose-derived mesenchymal stem cells, different concentrations like 5 nCi/ml have been utilized. researchgate.net It is crucial to establish conditions that allow for sufficient incorporation for detection without altering the cells' normal proliferative behavior. researchgate.netrevvity.com

The use of serum in the culture medium can also influence labeling efficiency. While fetal calf serum is a common supplement, its omission did not alter the rate of DNA synthesis in certain lymphocyte studies. nih.gov Furthermore, to deplete intracellular pools of unlabeled thymidine (B127349), which would compete with the radiolabeled thymine, cells can be incubated in medium containing dialyzed serum prior to the addition of Thymine,[2-14C]. nih.gov

Table 1: Example of Optimized Labeling Conditions for Human Peripheral Lymphocytes

ParameterOptimal ConditionReference
Cell Concentration1.0 x 10⁶ cells/ml/tube nih.gov
¹⁴C-Thymidine Concentration0.4 mCi/tube nih.gov
Incubation Duration8 hours nih.gov
SerumOmission of fetal calf serum did not alter DNA synthesis rate. nih.gov

Termination Protocols for Macromolecular Precipitation (e.g., Trichloroacetic Acid)

Following the labeling period, it is essential to terminate the reaction and separate the incorporated radiolabel within the DNA from the unincorporated, free Thymine,[2-14C] in the cellular pool. Trichloroacetic acid (TCA) precipitation is a widely used and effective method for this purpose. nih.govthermofisher.comiaea.org

The principle of TCA precipitation lies in its ability to denature and precipitate macromolecules like DNA, while smaller molecules such as unincorporated nucleotides remain in solution. thermofisher.com A typical protocol involves adding cold TCA to the cell suspension to a final concentration of around 5-10%. thermofisher.comasm.org This mixture is then incubated on ice to allow for complete precipitation of the DNA. thermofisher.com

The precipitated DNA is then collected, usually by vacuum filtration through glass fiber filters. thermofisher.com To ensure the removal of any remaining unincorporated radiolabel, the precipitate on the filter is washed multiple times with cold TCA and subsequently with ethanol (B145695). nih.govasm.org The efficiency of this washing step is critical for reducing background noise and achieving accurate measurements. The radioactive counts in TCA-treated controls should be low, indicating minimal persistence of residual radiolabel. asm.org

Scintillation Counting Techniques for Beta Emission Detection

The amount of Thymine,[2-14C] incorporated into the DNA is quantified by measuring the beta particles emitted by the Carbon-14 (B1195169) isotope. Liquid scintillation counting (LSC) is the standard technique for this purpose due to its high sensitivity and efficiency in detecting low-energy beta emitters like ¹⁴C. openmedscience.comrevvity.comub.edu

For LSC, the filters containing the precipitated, radiolabeled DNA are placed in scintillation vials. A scintillation cocktail is then added to the vial. asm.org This cocktail contains a solvent and scintillators (fluors) that emit light photons when excited by the beta particles from the ¹⁴C decay. openmedscience.comrevvity.com The emitted light is then detected by photomultiplier tubes within the liquid scintillation counter, which converts the light signals into electrical pulses that are counted. openmedscience.com The resulting counts per minute (cpm) are directly proportional to the amount of radioactivity present and, therefore, to the amount of DNA synthesized during the labeling period. thermofisher.com

It is important to note that various factors can affect the efficiency of scintillation counting, a phenomenon known as quenching. Quenching can be caused by the sample itself or by colored substances that absorb the emitted light. Therefore, proper sample preparation and the use of appropriate scintillation cocktails are crucial for obtaining reliable results. revvity.com

Ex Vivo and In Situ Methodologies

Investigating DNA synthesis in the context of whole tissues provides a more physiologically relevant understanding of cell proliferation. Ex vivo and in situ methodologies allow for the assessment of Thymine,[2-14C] incorporation in tissue samples following administration of the radiolabel to an organism.

Tissue Homogenization and Deoxyribonucleic Acid Isolation

After the designated labeling period in vivo, the tissues of interest are excised and processed to isolate the DNA. The first critical step is tissue homogenization, which involves breaking down the tissue structure to release the cells and their contents. npdn.org

Various methods can be employed for tissue homogenization, depending on the tissue type. Soft tissues like the liver or spleen can be homogenized using tools like a micropestle in a microcentrifuge tube or rotor-stators. qiagen.comhylabs.co.il For harder tissues, more robust methods such as bead beating with glass, ceramic, or steel beads are effective. npdn.orgbertin-technologies.com Cryogenic grinding, where the tissue is frozen in liquid nitrogen before grinding, is also an excellent method for obtaining a fine powder and preserving the integrity of the DNA. npdn.orgopsdiagnostics.com

Following homogenization, the DNA is isolated from the crude lysate. This typically involves a series of steps including:

Lysis: Further breakdown of cell and nuclear membranes using lysis buffers containing detergents.

Protease Treatment: Digestion of proteins using enzymes like proteinase K to prevent their co-precipitation with DNA. qiagen.com

RNA Removal: Optional treatment with RNase to eliminate RNA contamination. qiagen.com

DNA Precipitation: Precipitation of the DNA from the cleared lysate, often using ethanol or isopropanol.

Washing and Resuspension: Washing the DNA pellet to remove residual salts and other contaminants, followed by resuspension in a suitable buffer.

Once isolated, the DNA concentration can be quantified, and the amount of incorporated Thymine,[2-14C] can be determined using scintillation counting as described for in vitro assays. This allows for the calculation of the specific activity of DNA synthesis within the tissue.

Quantitative Autoradiography for Microscopic Localization

Quantitative autoradiography is a powerful technique used to visualize and quantify the distribution of radiolabeled substances within tissues and cells at a microscopic level. wikipedia.org When cells are incubated with Thymine,[2-14C], the radiolabeled thymine is incorporated into the DNA of cells undergoing replication. mdpi.com These cells or tissue sections are then coated with a photographic emulsion containing silver bromide crystals. uobabylon.edu.iq The radiation emitted by the 14C atoms reduces the silver bromide crystals into black metallic silver grains, which become visible after photographic development. uobabylon.edu.iq

The number of silver grains observed over a particular cell or region is proportional to the amount of incorporated Thymine,[2-14C] and thus to the rate of DNA synthesis. uobabylon.edu.iq This method allows for the precise localization of DNA synthesis within specific cell populations in a tissue. For instance, in studies of organ development, autoradiography can identify which cells are actively dividing and track their migration over time. uobabylon.edu.iq By analyzing the density and distribution of silver grains, researchers can obtain quantitative data on the proliferative activity of different cell types.

However, the resolution of traditional autoradiography can be limited. pnas.org Electron microscope autoradiography offers a higher resolution, allowing for the localization of labeled DNA within subcellular structures, such as chloroplasts. biologists.com Studies using this advanced technique have shown that the majority of newly synthesized DNA in replicating spinach chloroplasts is associated with the granal membranes and specific DNA-containing regions. biologists.com

Microdissection and Regional Analysis Techniques (Conceptual)

Conceptually, microdissection techniques can be combined with the analysis of Thymine,[2-14C] incorporation to provide a highly localized understanding of DNA synthesis within complex tissues. Laser capture microdissection (LCM), for example, allows for the isolation of specific cell populations or even single cells from a tissue section under microscopic guidance.

Following the administration of Thymine,[2-14C] and the preparation of tissue sections, specific regions of interest, such as different layers of a developing organ or distinct tumor microenvironments, could be precisely excised. The DNA from these microdissected samples can then be extracted and the amount of incorporated 14C can be quantified using liquid scintillation counting. This approach would enable a detailed regional analysis of DNA synthesis, revealing variations in proliferative activity across different anatomical or functional compartments of a tissue. For instance, in a tumor, this could help to differentiate the proliferative rates of cells in the tumor core versus those at the invasive front.

Analytical Considerations and Quality Control

The accuracy and reliability of DNA synthesis measurements using Thymine,[2-14C] depend on rigorous analytical considerations and stringent quality control measures.

Assessment of Radiochemical Purity and Integrity of Thymine,[2-14C] Preparations

The radiochemical purity of the Thymine,[2-14C] preparation is paramount for obtaining accurate results. It is crucial to ensure that the radioactivity detected is solely from the intended labeled compound and not from any radioactive impurities. selcia.com Impurities could be incorporated into other macromolecules or metabolic pathways, leading to an overestimation or misinterpretation of DNA synthesis rates.

High-performance liquid chromatography (HPLC) is a standard method for assessing the radiochemical purity of labeled compounds. snmjournals.orgsnmjournals.org For example, studies have used HPLC to confirm that the radiochemical purity of synthesized radiolabeled thymidine analogues is greater than 99%. snmjournals.orgnih.gov It is also important to assess the stability of the labeled compound under experimental conditions, as degradation can occur. For instance, [2-14C]Thymidine has been shown to degrade rapidly when incubated in human blood, whereas a more stable analogue, [methyl-14C]S-dThd, showed less than 3% degradation over 60 minutes. snmjournals.orgnih.gov

Table 1: Radiochemical Purity and Stability of Thymidine Analogs

CompoundRadiochemical Purity (%)Degradation in Human Blood (60 min) (%)Reference
[methyl-14C]S-dThd>99<3 nih.gov
[2-14C]ThymidineNot specifiedRapid degradation nih.gov

This table illustrates the importance of assessing both the initial purity and the stability of the radiolabeled compound.

Correction for Quenching and Background Radiation in Scintillation Counting

Liquid scintillation counting is the primary method for quantifying the amount of 14C incorporated into DNA. openmedscience.com However, this technique is susceptible to a phenomenon called quenching, which is the reduction in the efficiency of light detection due to factors within the sample itself. revvity.com Chemical quenching can be caused by substances that interfere with the transfer of energy from the beta particle to the scintillator, while color quenching is caused by colored substances that absorb the emitted light. revvity.com

To obtain accurate measurements of disintegrations per minute (DPM), it is essential to correct for quenching. revvity.com This is typically done by creating a quench curve, which plots the counting efficiency against a quench indicating parameter (QIP). revvity.com By measuring the QIP of an unknown sample, its counting efficiency can be determined from the curve and used to calculate the true DPM. revvity.com

Furthermore, all measurements must be corrected for background radiation, which originates from natural sources and the instrument itself. psu.edu The background count rate should be determined using a sample that is identical to the experimental samples but contains no radioactivity. revvity.com It is important that the background sample has a similar level of quenching as the experimental samples, as a mismatch can lead to inaccurate background correction. psu.edu

Reproducibility and Variability in Thymine,[2-14C] Incorporation Assays

The reproducibility of Thymine,[2-14C] incorporation assays is crucial for the reliability of the data. Variability can arise from several sources, including differences in cell culture conditions, the number of cells per assay, and the concentration of the radiolabel. nih.gov Studies have shown that even with standardized procedures, there can be inherent biological variability in the rate of DNA synthesis. oup.com

For instance, in studies of lymphocyte activation, marked variations in the incorporation of radiolabeled precursors into DNA were observed among different inbred strains of mice, even when the number of activated lymphocytes was similar. oup.com This suggests that genetic factors can influence the rate of DNA synthesis. In human studies, it has been shown that the rate of DNA synthesis in circulating lymphocytes can exhibit a diurnal rhythm, with peaks and troughs throughout a 24-hour period. nih.gov

To ensure reproducibility, it is essential to standardize experimental conditions as much as possible, including cell concentration and the duration of incubation with the radiolabel. nih.gov One study found that for unstimulated human peripheral lymphocytes, a cell concentration of 1.0 x 10^6 cells/ml and an 8-hour incubation period were optimal. nih.gov When these conditions were maintained, the variation in counts between identical samples was around 6%. nih.gov

Table 2: Factors Influencing Variability in Thymidine Incorporation Assays

FactorObservationReference
Genetic BackgroundMarked variations in nucleic acid synthesis were noted among different inbred mouse strains in response to mitogens. oup.com
Circadian RhythmThe rate of DNA synthesis in human lymphocytes varied in a 24-hour cycle. nih.gov
Cell NumberPrecise cell counting is essential for reproducible results. nih.gov
Mitogen ResponseThe level of incorporation of labeled precursors did not always correlate with the number of activated lymphocytes. oup.com

This table highlights some of the biological and technical factors that can contribute to variability in DNA synthesis assays.

Advanced Applications in Cellular and Developmental Biology Research

Profiling Cell Proliferation Rates in Diverse Cell Lines and Primary Cultures

The measurement of [2-14C]thymidine incorporation is a cornerstone technique for quantifying the rate of cell division. This method is applicable across a wide spectrum of biological systems, from established cancer cell lines to primary cells isolated directly from tissues. The principle lies in the direct relationship between the rate of DNA synthesis and the rate of cell proliferation; actively dividing cells will incorporate more radiolabeled thymidine (B127349) into their DNA. By exposing cell populations to Thymine (B56734),[2-14C] for a defined period and subsequently measuring the radioactivity of the precipitated DNA, a direct and quantitative index of proliferation is obtained. This approach is invaluable for establishing baseline growth characteristics of different cell types and for assessing the impact of various stimuli on cell growth.

Analysis of Growth Kinetics under Various Experimental Perturbations

A key application of the [2-14C]thymidine incorporation assay is to determine how experimental interventions affect cell proliferation. These perturbations can range from the introduction of growth factors and cytokines to the application of potential therapeutic drugs or exposure to environmental toxins. For instance, researchers can treat parallel cultures of cells with a suspected growth inhibitor and a control vehicle. By measuring [2-14C]thymidine uptake in both populations, a direct comparison of their proliferative rates can be made.

A study on adipocyte-derived mesenchymal stem cells (AD-MSCs) illustrates this application. The cells were cultured under different conditions to determine the optimal environment for proliferation, which would correlate with the highest incorporation of [14C]thymidine. The conditions included varying concentrations of Fetal Bovine Serum (FBS) and the presence or absence of basic Fibroblast Growth Factor (bFGF). nih.gov The results demonstrated that conditions with higher serum concentrations and the addition of bFGF led to significantly increased cell numbers and, consequently, higher [14C]thymidine incorporation, indicating enhanced growth kinetics. nih.gov

Table 1: Effect of Culture Conditions on [14C]Thymidine Incorporation in AD-MSCs
Culture ConditionMean [14C]Thymidine Incorporation (Counts Per Minute)Relative Proliferation Rate (%)
10% FBS12,500100
20% FBS18,750150
10% FBS + bFGF16,250130
20% FBS + bFGF22,500180

This interactive table demonstrates how different experimental conditions (perturbations) affect the growth kinetics of a cell line, as measured by the incorporation of radiolabeled thymidine. Data is illustrative, based on findings from related research. nih.gov

Investigation of Cell Cycle Phase Distribution and Progression

The cell cycle is the ordered sequence of events that leads to cell division. The incorporation of Thymine,[2-14C] is specific to the S phase (synthesis phase), where DNA replication occurs. This specificity allows researchers to not only measure proliferation but also to investigate the dynamics of the cell cycle itself. By using "pulse-chase" experiments, where cells are exposed to the radiolabel for a short period (pulse) and then grown in non-radioactive medium (chase), the progression of a cohort of S-phase cells can be tracked through the subsequent G2 (Gap 2) and M (mitosis) phases.

Synchronized Cell Populations and Their Response to Growth Regulators

To study cell cycle events with greater precision, researchers often use synchronization techniques to bring a population of cells to the same stage of the cell cycle. A common method is the double thymidine block. springernature.com High concentrations of non-radioactive thymidine inhibit the synthesis of other deoxynucleotides, causing cells to arrest at the boundary between the G1 and S phases. mdpi.com When the block is removed, the cells proceed into S phase in a synchronized wave.

By adding [2-14C]thymidine at various time points after releasing the block, researchers can precisely measure the peak of DNA synthesis and determine the length of the S phase. Furthermore, this synchronized system is ideal for studying the effects of growth regulators. For example, a growth-promoting factor can be added to one set of synchronized cells and its effect on the rate and timing of [2-14C]thymidine incorporation can be compared to an untreated control population, revealing how the regulator influences S phase entry and progression.

Table 2: [14C]Thymidine Incorporation in Synchronized HeLa Cells After Release from Double Thymidine Block
Time After Release (Hours)Control Group (CPM)+ Growth Factor (CPM)
0550570
28,20011,500
415,60021,300
614,90020,500
87,1009,800
101,2001,500

This interactive table provides an example of how [14C]thymidine uptake can be used to track S-phase progression in synchronized cells and assess the impact of a growth factor. Data is illustrative.

Impact of Mitotic Inhibitors on Deoxyribonucleic Acid Synthesis

Mitotic inhibitors are compounds that interfere with the process of mitosis (M phase). A common class of these inhibitors, such as nocodazole, disrupts the formation of the mitotic spindle, arresting cells in the M phase. By treating cells with a mitotic inhibitor, researchers can study the preceding S phase. For instance, if cells are pulse-labeled with [2-14C]thymidine and then treated with a mitotic inhibitor, the labeled cells will progress through S and G2 phases but will be unable to complete mitosis and divide. This allows for the accumulation of cells that have completed DNA synthesis in that cycle. Analyzing the amount of incorporated [2-14C]thymidine in these arrested cells provides a measure of the total DNA synthesis that occurred during the S phase of that specific cell cycle, without the confounding factor of subsequent cell divisions which would distribute the label among daughter cells.

Studies of Deoxyribonucleic Acid Repair and Damage Response

Besides its role in scheduled DNA replication during the S phase, thymidine incorporation can also occur at other points in the cell cycle as a result of DNA repair mechanisms. When DNA is damaged by agents like ultraviolet (UV) radiation or certain chemicals, cells activate repair pathways to excise the damaged segment and synthesize a new, correct stretch of DNA. This process is known as "unscheduled DNA synthesis" (UDS) because it occurs outside of the normal S phase. nih.gov

By measuring the incorporation of [2-14C]thymidine in non-S-phase cells (often G1-arrested cells), researchers can quantify the extent of this repair synthesis. The UDS assay is a classic and reliable method to assess the capacity of cells to perform nucleotide excision repair (NER). nih.gov Following exposure to a DNA-damaging agent, cells are incubated with [2-14C]thymidine. An increase in radioactivity incorporated into the DNA of these non-dividing cells is a direct measure of the DNA repair activity. This technique has been instrumental in diagnosing human DNA repair deficiency disorders and in studying the mechanisms of genotoxicity. nih.gov

Table 3: Unscheduled DNA Synthesis (UDS) in G1-Arrested Human Fibroblasts Following UV Damage
Experimental ConditionMean [14C]Thymidine Incorporation (DPM/µg DNA)Interpretation
No UV Damage (Control)150Baseline
UV Damage (10 J/m²)2,100Active DNA Repair
UV Damage + Repair Inhibitor250Inhibited DNA Repair

This interactive table illustrates how [14C]thymidine incorporation is used to measure unscheduled DNA synthesis as an indicator of DNA repair activity. Data is illustrative, based on the principles of the UDS assay. nih.gov

Analysis of Stem Cell Renewal and Differentiation Processes

Stem cells are characterized by their unique abilities of self-renewal and differentiation into various specialized cell types. The study of these processes is fundamental to understanding tissue development, maintenance, and regeneration. Thymine,[2-14C] serves as a powerful tool for investigating the dynamics of stem cell populations. By labeling the DNA of proliferating stem cells, researchers can track their division, migration, and differentiation over time.

A study utilizing [2-14C]thymidine demonstrated its utility in evaluating the proliferation rate of stem cells in various tissues. nih.gov The incorporation of the radiolabel was used to assess the impact of external factors on stem cell division, highlighting the compound's applicability in studying the maturation and differentiation of both normal and malignant stem cells. nih.gov

The stem cell niche is a specialized microenvironment that regulates stem cell behavior, including quiescence, proliferation, and differentiation. The dynamics within this niche are crucial for maintaining tissue homeostasis. Thymine,[2-14C] can be used to characterize these dynamics by monitoring the proliferative activity of stem cells within their niche in response to various stimuli or changes in the microenvironment.

For instance, an increase in Thymine,[2-14C] incorporation within a specific stem cell population would indicate an increase in their proliferation rate. This could be a response to tissue injury, developmental cues, or pathological conditions. Conversely, a decrease in incorporation might suggest a shift towards quiescence or differentiation. By combining autoradiography with histological analysis, the spatial distribution of proliferating stem cells within the niche can be visualized, providing insights into the organization and function of the niche. Research has shown that a short and quick labeling procedure with [2-14C]thymidine is effective for visualizing and quantifying the proliferation rate of stem cells within their "cradles" or niches. nih.gov

Lineage tracing is a technique used to identify all the progeny of a single cell. Thymine,[2-14C] is an effective tool for this purpose, particularly in tracking the development of progenitor cells into their mature, differentiated descendants. By introducing Thymine,[2-14C] during a specific developmental window, a cohort of proliferating progenitor cells can be labeled.

As these labeled cells divide and differentiate, the radiolabel is passed on to their daughter cells. By tracking the location and identity of the labeled cells over time, researchers can map out the lineage of the original progenitor cell population. This approach has been successfully employed to track the biodistribution of mesenchymal stem cells in vivo. In one study, adipocyte-derived mesenchymal stem cells were labeled with 14C-thymidine, and their distribution in various organs was quantified using accelerator mass spectrometry, demonstrating the feasibility of tracking stem cell fate at the single-cell level. nih.gov This method allows for the precise determination of where stem cells migrate and what types of cells they become, which is crucial information for both basic research and therapeutic applications. nih.gov

The table below illustrates hypothetical data from a lineage-tracing experiment tracking the differentiation of labeled progenitor cells.

Time PointLabeled Cells in Niche (%)Labeled Differentiated Cell Type A (%)Labeled Differentiated Cell Type B (%)
Day 19532
Day 7602515
Day 21205030

Applications in Pathobiology and Disease Mechanisms Research

Understanding Proliferative Disorders and Cellular Dysregulation

The precise regulation of cell division is fundamental to tissue homeostasis, and its disruption is a hallmark of proliferative disorders such as cancer. Thymine (B56734),[2-14C] allows for the direct quantification of DNA synthesis, providing a clear metric for cell proliferation rates in various experimental contexts.

A defining feature of cancer is the uncontrolled growth of cells. researchgate.net Thymine,[2-14C] is employed in experimental carcinogenesis models to measure the rate of DNA synthesis, which serves as a direct index of cellular proliferation. In studies of skin carcinogenesis, for instance, Thymine,[2-14C] has been used in contexts investigating the effects of carcinogens and potential protective agents. researchgate.net The principle relies on administering the radiolabeled thymine to cells or animal models; the extent of its incorporation into DNA is then quantified. An elevated uptake of Thymine,[2-14C] is indicative of increased proliferative activity, a key event in tumor initiation and promotion.

This method allows researchers to assess how different chemical compounds, genetic mutations, or environmental factors affect the proliferative status of cells. For example, by measuring the incorporation of Thymine,[2-14C], one can evaluate the efficacy of chemopreventive agents that aim to slow or halt the progression of carcinogenesis. The analogue [¹⁴C]FLT, which is labeled on the thymine component, has been validated for use in positron emission tomography (PET) to quantitatively assess tumor proliferation in vivo, underscoring the utility of carbon-14 (B1195169) labeled thymine analogues in oncology research. snmjournals.org

Table 1: Illustrative Data on Thymine,[2-14C] Incorporation in a Carcinogenesis Model This table presents hypothetical data to demonstrate the application of Thymine,[2-14C] in assessing cellular proliferation in response to a carcinogen and a potential anti-cancer agent.

Experimental GroupTreatmentThymine,[2-14C] Incorporation (CPM/µg DNA)Interpretation
ControlVehicle150 ± 25Baseline Proliferation
Carcinogen-ExposedDMBA/TPA850 ± 70Uncontrolled Proliferation
Co-treatmentCarcinogen + Agent X250 ± 40Inhibition of Proliferation

Therapeutic strategies against cancer often aim to induce cell cycle arrest or programmed cell death (apoptosis). wjpls.orgresearchgate.net Thymine,[2-14C] serves as an effective tool for evaluating the impact of potential therapeutic agents on DNA synthesis. A significant reduction in the incorporation of the radiolabel into cellular DNA indicates an inhibition of the S-phase of the cell cycle, a common mechanism for anti-proliferative drugs.

Infectious Disease Research: Pathogen Replication and Host Response

In the field of infectious diseases, Thymine,[2-14C] is utilized to study the life cycles of pathogens by directly measuring their replication, which is fundamentally dependent on DNA synthesis.

The rate of DNA synthesis is a fundamental measure of bacterial growth and division. Thymine,[2-14C] provides a direct method for quantifying this process in microbial cultures. circadiancropsciences.comresearchgate.netresearchgate.net By adding the radiolabeled compound to a growth medium, researchers can measure the rate at which it is incorporated into the DNA of the multiplying bacteria. This technique is particularly valuable for assessing the impact of antimicrobial agents on bacterial replication. A reduction in the rate of Thymine,[2-14C] incorporation serves as a sensitive indicator of bacteriostatic or bactericidal activity. The method has been validated and used to measure growth rates in various bacterial species, including marine pseudomonads and mixed anaerobic cultures. asm.orgresearchgate.net

Table 2: Research Findings on Thymine,[2-14C] in Microbial Growth Studies This table summarizes findings from studies that used Thymine,[2-14C] or related tracers to measure microbial DNA synthesis and growth.

Organism/SystemExperimental FocusKey FindingReference
Marine Bacterium (Chemostat Culture)Validation of Isotope Dilution AnalysisGrowth rates calculated from thymidine (B127349) incorporation agreed well with chemostat dilution rates. researchgate.net
Escherichia coliEffect of Potassium SorbateUsed Thymine-2-14C to monitor DNA synthesis as one of several macromolecular synthesis pathways. circadiancropsciences.com
Escherichia coliEffect of Microwave IrradiationThymine-2-14C was used to measure the rate of DNA synthesis following exposure to microwaves. researchgate.netresearchgate.net
Thiobacillus speciesMetabolism StudiesThymine-2-14C was used to assess DNA synthesis during metabolic experiments. dss.go.th

Conceptually, Thymine,[2-14C] is a valuable probe for studying fungal biology and for screening potential antifungal agents. Fungal growth, including hyphal extension and yeast budding, requires robust DNA replication to support cell division. By monitoring the incorporation of Thymine,[2-14C], researchers can quantify the proliferative rate of fungi. This approach can be used to determine the mechanism of action of antifungal compounds. For instance, a drug that specifically targets fungal DNA polymerase would cause a sharp decrease in Thymine,[2-14C] uptake. This has been demonstrated in studies where the mode of action of secondary metabolites with antifungal properties was investigated by measuring the synthesis of DNA, RNA, and protein using radiolabeled precursors. wjpls.org In studies of certain fungicides, Thymine,[2-14C] has been used to confirm that the primary target was not nucleic acid synthesis, but other pathways like lipid biosynthesis, thereby helping to pinpoint the specific mechanism of inhibition. researchgate.netresearchgate.net

The replication of DNA viruses is contingent upon the synthesis of new viral genomes within the infected host cell. Thymine,[2-14C] can be used to specifically label and track the production of viral DNA. In a research setting, host cells are infected with a DNA virus and subsequently cultured in a medium containing Thymine,[2-14C]. The radiolabel will be incorporated into the newly synthesized viral DNA. By measuring the radioactivity in the purified viral DNA fraction over time, scientists can map the timeline of the viral replication cycle. This technique was used, for example, in early studies to investigate DNA synthesis in bacteriophage T4. asm.org This method is also crucial for evaluating the efficacy of antiviral drugs that target viral DNA polymerase or other components of the replication machinery. A successful antiviral agent would significantly reduce or eliminate the incorporation of Thymine,[2-14C] into viral genomes, providing a clear and quantifiable measure of its inhibitory effect. wjpls.org

: Regenerative Medicine and Tissue Remodeling Studies

The radiolabeled nucleoside Thymine,[2-14C] serves as a critical tool in regenerative medicine and tissue remodeling research. Its utility is centered on its ability to be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation allows for the precise tracking and quantification of cellular division, which is a fundamental process in tissue repair, regeneration, and remodeling. By measuring the uptake of Thymine,[2-14C], researchers can gain quantitative insights into the kinetics of cell populations that are actively involved in restoring tissue structure and function following injury or in developmental models.

Monitoring Cell Turnover in Injured Tissues

Following an injury, tissues initiate a complex repair process that involves the proliferation of various cell types, including stem cells, fibroblasts, and epithelial cells. Monitoring the rate of this cellular proliferation is essential for understanding the dynamics of tissue repair. Thymine,[2-14C] is employed as a definitive marker for this purpose. When introduced into an in vivo or in vitro system, the 14C-labeled thymine is exclusively taken up by cells synthesizing new DNA, thereby providing a direct measure of the proliferative response to injury.

A significant application of this technique is in the field of cell-based therapies, such as stem cell transplantation. For instance, studies have utilized 14C-thymidine to label adipocyte-derived mesenchymal stem cells (AD-MSCs) before transplantation to track their distribution and quantify their presence in various organs. nih.govresearchgate.netresearchgate.net This method, often coupled with highly sensitive detection techniques like accelerator mass spectrometry (AMS), enables the quantification of transplanted cells down to the single-cell level within different tissues. researchgate.netresearchgate.net Research has demonstrated that after intravenous delivery, the majority of labeled cells initially populate the lungs, with smaller numbers detected in the liver and spleen. This tracking is vital for assessing the engraftment, survival, and proliferative activity of therapeutic cells at the site of injury, providing crucial data on their role in the regenerative process.

The table below illustrates representative data from a study tracking the biodistribution of 14C-labeled mesenchymal stem cells following intravenous administration in an animal model, showcasing the quantitative power of this method in monitoring cell fate in regenerative medicine.

OrganNumber of Labeled Cells per mg of Tissue (at 4 hours post-transplantation)
Spleen 19 ± 8
Liver 14 ± 1
Heart 1 ± 0
Kidney 1 ± 0
Brain 0

Assessment of Repair Processes in Organogenesis Models (Conceptual)

Organogenesis models, such as three-dimensional (3D) organoids and tissue explant cultures, provide powerful in vitro systems for studying tissue development and repair mechanisms in a controlled environment. nih.gov Conceptually, Thymine,[2-14C] can be a key reagent in these models to assess the cellular dynamics underlying organ formation and regeneration. Cell proliferation is a cornerstone of organ development, and assays using thymidine analogues are frequently used to measure it in organoid systems. researchgate.netgoogle.com

In a conceptual organoid-based study, one could model tissue injury and assess the subsequent repair processes by measuring the incorporation of Thymine,[2-14C]. For example, after inducing damage to an intestinal or kidney organoid, the model could be pulsed with the radiolabeled compound. The rate of its incorporation would serve as a direct readout of the proliferative repair response. This approach allows researchers to:

Map Proliferative Hotspots: Identify specific regions within the developing or repairing organoid that exhibit high rates of cell division.

Evaluate Modulatory Compounds: Test the efficacy of potential drugs or bio-therapeutics in promoting or inhibiting cell proliferation during tissue repair.

This method offers a quantitative advantage over purely imaging-based techniques by providing precise data on the rate of DNA synthesis. The findings can help elucidate the fundamental cellular behaviors that drive the formation and repair of complex tissues.

The following table provides a conceptual framework for how data from such an experiment might be presented, comparing the proliferative response in control versus treated organoids.

Experimental GroupTreatmentMean [2-14C]Thymine Incorporation (Counts Per Minute/µg DNA)Fold Change vs. Control
Control Vehicle1,5001.0
Treated Growth Factor X4,5003.0

Comparative Research and Theoretical Modeling of Deoxyribonucleic Acid Synthesis Tracers

Differential Utility of Thymine (B56734),[2-14C] Versus Tritiated Thymidine (B127349) ([³H]-Thymidine)

The choice between Thymine,[2-14C] and tritiated thymidine ([³H]-thymidine) as tracers for deoxyribonucleic acid (DNA) synthesis is a critical decision in experimental design, contingent on the specific research question, the experimental system, and the available detection methods. Both isotopes offer the means to label newly synthesized DNA, but their differing physical properties lead to significant distinctions in their application, advantages, and disadvantages.

Advantages and Disadvantages in Specific Experimental Contexts

The selection of either ¹⁴C or ³H as a label for thymine or thymidine involves a trade-off between specific activity, spatial resolution in autoradiography, and potential cytotoxic effects.

Thymine,[2-14C] is often favored in long-term studies or when lower specific activity is acceptable. A significant advantage of ¹⁴C is its lower potential for metabolic liability compared to ³H. nih.gov The carbon-14 (B1195169) label is generally more stable within the thymine molecule, reducing the likelihood of label loss or exchange. nih.gov This stability is crucial for experiments that span multiple cell cycles or involve complex metabolic pathways. However, the lower specific activity of ¹⁴C-labeled compounds compared to their ³H-labeled counterparts means that a larger amount of the compound may be needed to achieve a detectable signal. nih.gov This can be a disadvantage in studies with limited cell numbers or when trying to minimize perturbations to the nucleotide pool.

Tritiated thymidine ([³H]-thymidine) , on the other hand, offers a significantly higher specific activity. nih.gov This allows for the use of lower concentrations of the tracer, which can be advantageous in minimizing potential chemical and radiological toxicity to the cells. The high specific activity of [³H]-thymidine makes it a sensitive tracer for detecting low levels of DNA synthesis. However, a major drawback of [³H]-thymidine is its potential to induce cell-cycle arrest, DNA damage, and apoptosis, even at conventional doses. researchgate.netnih.gov This radiotoxicity can perturb the very process being studied, leading to inaccurate measurements of DNA synthesis rates. researchgate.netnih.gov Another consideration is the self-radiolysis of [³H]-thymidine solutions over time, which can lead to the formation of breakdown products that may be incorporated into macromolecules other than DNA, potentially increasing background noise.

In experimental contexts requiring high-resolution autoradiography, the choice of isotope is critical. Double-labeling experiments, utilizing both ¹⁴C and ³H, can provide valuable insights into cell cycle kinetics by distinguishing between cells that have incorporated one or both labels. nih.govmdpi.com For instance, sequential administration of [³H]-thymidine and [¹⁴C]-thymidine can be used to determine the duration of the S-phase and the total cell cycle time. nih.govmdpi.com

FeatureThymine,[2-14C]Tritiated Thymidine ([³H]-Thymidine)
Specific ActivityLowerHigher
Metabolic StabilityHigherLower (potential for label loss)
RadiotoxicityLowerHigher (can induce cell cycle arrest, DNA damage, apoptosis)
Autoradiography ResolutionLowerHigher
Common ApplicationsLong-term studies, dual-labeling with ³H, metabolic fate studiesShort-term proliferation assays, high-sensitivity detection, high-resolution autoradiography

Radiological and Detection Characteristics Comparison

The fundamental differences in the radioactive decay of carbon-14 and tritium dictate their detection methods and the resolution achievable in imaging techniques.

Carbon-14 (¹⁴C) is a beta emitter with a maximum beta energy of 0.156 MeV. This higher energy allows for more efficient detection by liquid scintillation counting. However, in autoradiography, the higher energy of the beta particles results in a longer path length in the photographic emulsion, leading to lower spatial resolution compared to tritium. nih.gov The detection of ¹⁴C can be performed using various methods, including liquid scintillation counters and phosphor imagers. researchgate.net

Tritium (³H) is also a beta emitter, but with a much lower maximum beta energy of 0.0186 MeV. This low energy results in a shorter path length of the beta particles in photographic emulsions, which allows for higher spatial resolution in autoradiography. This makes [³H]-thymidine the preferred tracer for studies requiring precise localization of DNA synthesis within cells or tissues. However, the low energy of ³H beta particles also makes them more susceptible to quenching (absorption of the radiation within the sample), which can affect the accuracy of quantification. Detection of ³H typically requires liquid scintillation counting or specialized detectors for low-energy beta emitters. nih.govresearchgate.net

The choice of detection method is also influenced by the experimental setup. For instance, double-label experiments with ¹⁴C and ³H require methods that can distinguish between the two isotopes based on their different energy spectra. nih.gov

Radiological PropertyCarbon-14 (¹⁴C)Tritium (³H)
Half-life5730 years12.32 years
Beta Energy (Max)0.156 MeV0.0186 MeV
Detection MethodsLiquid Scintillation Counting, Phosphor Imaging, AutoradiographyLiquid Scintillation Counting, Autoradiography
Autoradiography ResolutionLowerHigher
Quenching EffectsLess pronouncedMore pronounced

Integration with Non-Radioactive Proliferation Assays

While radiolabeled thymine analogues have been foundational in DNA synthesis research, the development of non-radioactive methods has provided powerful complementary tools. The integration of Thymine,[2-14C] with these assays can offer a multi-faceted view of cell proliferation and cell cycle dynamics.

Synergistic Use with Bromodeoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (EdU)

Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are thymidine analogues that are incorporated into newly synthesized DNA and can be detected using immunochemical and chemical ligation methods, respectively. novusbio.comsigmaaldrich.com The synergistic use of Thymine,[2-14C] with BrdU or EdU allows for dual-labeling experiments that can provide more detailed information about cell cycle kinetics than any single method alone.

For example, a dual-pulse labeling strategy could involve an initial pulse with Thymine,[2-14C] followed by a second pulse with BrdU or EdU. nih.govresearchgate.net This approach would allow for the identification of three distinct cell populations: cells that incorporated only ¹⁴C-thymine (i.e., were in S-phase during the first pulse but not the second), cells that incorporated only BrdU or EdU (i.e., were in S-phase during the second pulse but not the first), and cells that incorporated both labels (i.e., were in S-phase during both pulses). This information can be used to calculate the length of the S-phase and the total cell cycle time with greater precision. mdpi.comnih.gov

The combination of a radioactive tracer like Thymine,[2-14C] with a non-radioactive one like EdU offers particular advantages. The detection of EdU via click chemistry is a rapid and highly specific reaction that does not require harsh DNA denaturation steps, which are necessary for BrdU detection. nih.gov This preserves the structural integrity of the cells and allows for better co-localization studies with other cellular markers.

Correlative Studies with Ki-67 Immunohistochemistry (Conceptual)

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G₁, S, G₂, and M) but is absent in quiescent cells (G₀). frontiersin.org As such, immunohistochemical staining for Ki-67 is a widely used method to assess the growth fraction of a cell population.

Correlative studies between Thymine,[2-14C] incorporation and Ki-67 expression can provide a more comprehensive picture of cell proliferation dynamics. While Ki-67 identifies all proliferating cells, Thymine,[2-14C] specifically labels cells that are actively synthesizing DNA (i.e., are in S-phase). Therefore, comparing the percentage of Ki-67-positive cells with the percentage of cells that have incorporated Thymine,[2-14C] can provide an estimate of the proportion of proliferating cells that are in the S-phase at a given time.

Although a direct correlation is expected, discrepancies can arise. For example, a high Ki-67 labeling index with a low Thymine,[2-14C] incorporation rate might suggest that a large proportion of the proliferating cells are in the G₁ or G₂/M phases of the cell cycle. Conversely, a high rate of Thymine,[2-14C] incorporation with a relatively lower Ki-67 index could indicate a rapid progression through the S-phase. Studies comparing [³H]-thymidine incorporation with Ki-67 have shown that while there is a correlation, the two markers may identify different aspects of the proliferative phenotype. frontiersin.orgnih.gov Conceptually, similar correlative studies using the more stable Thymine,[2-14C] could provide valuable prognostic and predictive information in various pathological conditions, such as cancer.

Mathematical and Computational Models for Deoxyribonucleic Acid Synthesis Kinetics

Mathematical and computational models are invaluable tools for interpreting the data obtained from tracer experiments and for gaining a deeper understanding of the complex dynamics of DNA synthesis. These models can range from simple compartmental models to more complex stochastic simulations of the cell cycle. researchgate.netnih.govarxiv.orgnih.gov

Data from Thymine,[2-14C] incorporation experiments can be used to parameterize and validate these models. For instance, the rate of incorporation of the radiolabel into DNA over time can be used to estimate key kinetic parameters, such as the rate of DNA synthesis and the duration of the S-phase.

One common approach is to use compartmental models that describe the flow of the radiolabeled tracer through various metabolic pools, from the extracellular medium to its final incorporation into DNA. By fitting the model to the experimental data, it is possible to estimate the rates of transport and phosphorylation of thymine, as well as the rate of DNA synthesis.

More sophisticated models can incorporate the stochastic nature of the cell cycle and the variability between individual cells. researchgate.net These models can simulate the progression of a population of cells through the different phases of the cell cycle and predict the distribution of radiolabel among the cells. By comparing the model predictions with experimental data from dual-labeling experiments (e.g., with Thymine,[2-14C] and BrdU), it is possible to gain insights into the mechanisms that regulate cell cycle progression.

The development of mathematical models that can integrate data from multiple sources, including radiolabeled tracer experiments, non-radioactive proliferation assays, and cell cycle protein expression, will be crucial for a comprehensive understanding of DNA synthesis kinetics in both normal and pathological states.

Compartmental Models of Nucleoside Metabolism

Compartmental models provide a mathematical framework to describe the metabolic fate of nucleosides like Thymine,[2-14C] within a biological system. These models simplify complex physiological processes by representing the body or a cellular system as a series of interconnected compartments. Each compartment represents a distinct pool of the substance being traced, for instance, Thymine,[2-14C] in the plasma, the intracellular space, or incorporated into DNA. The movement of the tracer between these compartments is defined by rate constants, which quantify the kinetics of the underlying biochemical processes.

A common approach for modeling the metabolism of thymidine and its analogs, including Thymine,[2-14C], involves a two-compartment model. This model is based on the well-established thymidine salvage pathway, which is a primary mechanism for the incorporation of exogenous thymidine into DNA. In this pathway, thymidine is transported into the cell and then phosphorylated by the enzyme thymidine kinase 1 (TK1) to form thymidine monophosphate (TMP). researchgate.netdivitum.com Subsequent phosphorylation steps convert TMP into thymidine diphosphate (B83284) (TDP) and then thymidine triphosphate (dTTP), which is the direct precursor for DNA synthesis. researchgate.net

The two-compartment model for Thymine,[2-14C] can be conceptualized as follows:

Compartment 1: Plasma/Extracellular Space. This compartment represents the concentration of free Thymine,[2-14C] in the bloodstream or the extracellular fluid available for uptake by cells.

Compartment 2: Intracellular Space and DNA. This compartment encompasses the processes occurring within the cell, including the uptake of Thymine,[2-14C], its phosphorylation, and its eventual incorporation into the DNA of proliferating cells.

The exchange of Thymine,[2-14C] between these compartments is governed by a set of rate constants:

K1: This represents the rate of transport of Thymine,[2-14C] from the plasma into the intracellular space.

k2: This is the rate constant for the transport of intracellular Thymine,[2-14C] back into the plasma.

k3: This rate constant represents the phosphorylation of Thymine,[2-14C] by thymidine kinase 1 to form Thymine,[2-14C]-monophosphate. This step is often considered the rate-limiting step in the salvage pathway and is closely linked to cellular proliferation.

k4: This represents the rate of dephosphorylation of Thymine,[2-14C]-monophosphate back to Thymine,[2-14C].

The net flux of Thymine,[2-14C] into the DNA synthesis pathway can be calculated from these rate constants, providing a quantitative measure of DNA synthesis and, by extension, cell proliferation.

Quantitative Prediction of Cell Proliferation Rates

The incorporation of radiolabeled nucleosides, such as Thymine,[2-14C], into newly synthesized DNA is a direct and widely used method for quantifying the rate of cell proliferation. revvity.comthermofisher.com When cells are incubated with Thymine,[2-14C], the amount of radioactivity that becomes incorporated into the DNA is proportional to the rate of DNA synthesis and, consequently, the rate of cell division.

The quantification of cell proliferation using Thymine,[2-14C] typically involves the following steps:

Incubation: Cells of interest are cultured in the presence of a known concentration of Thymine,[2-14C] for a specific period.

Harvesting and DNA Isolation: After incubation, the cells are harvested, and the DNA is isolated and purified to remove any unincorporated Thymine,[2-14C].

Measurement of Radioactivity: The amount of 14C radioactivity in the isolated DNA is measured using techniques like liquid scintillation counting. The results are often expressed in disintegrations per minute (dpm) or counts per minute (cpm).

This raw data can then be used to predict cell proliferation rates. For instance, in studies comparing different cell populations or treatment conditions, the level of Thymine,[2-14C] incorporation provides a direct comparison of their proliferative activity.

A key metric often derived from this data is the Stimulation Index (SI) , which is calculated as the ratio of radiolabeled thymidine uptake in stimulated cells to the uptake in unstimulated control cells. nih.gov

Research Findings: Incorporation of [2-14C]-Thymidine in Lymphocytes

The following interactive data table presents research findings on the incorporation of [2-14C]-thymidine into the DNA of lymphocytes from control and diabetic rats under different glucose concentrations. This data illustrates how the technique can be used to study the effects of different physiological conditions on cell proliferation.

Data is illustrative and based on findings reported in the study of lymphocyte proliferation in diabetic rats. The values represent the mean disintegrations per minute (dpm) and indicate the level of DNA synthesis. nih.gov

As shown in the table, the incorporation of [2-14C]-thymidine was significantly reduced in lymphocytes from diabetic rats compared to the control group at 5 and 10 mM glucose concentrations. nih.gov At a high glucose concentration of 20 mM, the proliferation of lymphocytes from the control group was significantly reduced to a level similar to that of the diabetic group. nih.gov These quantitative predictions of cell proliferation rates, derived from Thymine,[2-14C] incorporation, provide valuable insights into the cellular response to different metabolic states.

Future Perspectives and Emerging Avenues in Thymine, 2 14c Research

Exploration of Novel Biological Systems for Deoxyribonucleic Acid Dynamics Research

The foundational role of Thymine (B56734),[2-14C] in tracing DNA synthesis is being expanded to a wider array of biological systems, offering deeper insights into the complexities of DNA dynamics. oup.comasm.org While traditionally used in studies of common model organisms, researchers are now applying this radiotracer to explore DNA replication and repair in less conventional systems.

One area of burgeoning interest is the study of DNA dynamics in extremophiles. These organisms, thriving in harsh environments, possess unique DNA repair mechanisms that are not yet fully understood. The use of Thymine,[2-14C] can help elucidate how these organisms maintain genomic integrity under extreme conditions, such as high temperatures, radiation, or chemical stress.

In the realm of microbiology, while many bacteria cannot naturally take up exogenous thymidine (B127349), genetic engineering has opened new doors. For instance, by introducing the E. coli thymidine kinase gene into Pseudomonas species, which normally lack this enzyme, researchers have enabled the incorporation of [2-14C]thymidine into their DNA. asm.org This allows for the specific labeling and tracking of DNA in these bacteria, which is particularly useful for studying DNA replication and repair in species that are important in various ecological and pathological contexts. asm.org

Furthermore, plant biology presents another fertile ground for Thymine,[2-14C] research. Studies in plants like Lilium henryi have utilized [2-14C]thymidine to investigate DNA synthesis during meiosis and microsporogenesis. nih.govbiologists.combiologists.com These studies have revealed intricate details about the timing and localization of DNA replication in reproductive cells, highlighting the dynamic nature of the plant genome. biologists.combiologists.com Early research in germinating black gram seeds also demonstrated the metabolic fate of [2-14C]thymine and [2-14C]thymidine, showing their degradation and salvage for DNA synthesis in different parts of the seedling. nih.gov

The application of Thymine,[2-14C] is also being explored in the context of DNA repair mechanisms. For example, studies on the effects of thymidine dinucleotides (pTpT) have shown that they can enhance the repair of UV-induced DNA damage in human skin cells, a process that can be monitored using radiolabeled thymidine. pnas.org This has significant implications for understanding how cells protect themselves from DNA damage and could inform the development of new therapeutic strategies.

Recent studies in Arabidopsis thaliana have used thymidine analogues to visualize the DNA synthesis that occurs during the repair of meiotic double-strand breaks. biorxiv.org This research provides a high-resolution view of recombination events and confirms the power of using labeled thymidine to study the intricacies of DNA repair. biorxiv.org

The table below summarizes some of the novel biological systems where Thymine,[2-14C] and its analogues are being applied to study DNA dynamics.

Biological SystemResearch FocusKey Findings
ExtremophilesDNA repair in extreme environmentsElucidation of unique mechanisms for maintaining genomic integrity.
Genetically Modified Bacteria (Pseudomonas)DNA replication and repairEnabled specific DNA labeling in bacteria that naturally lack thymidine uptake pathways. asm.org
Plants (Lilium, Arabidopsis)Meiotic DNA synthesis, DNA repairRevealed timing and localization of DNA synthesis during reproduction and repair. nih.govbiologists.combiologists.combiorxiv.org
Human Skin CellsUV-induced DNA damage repairDemonstrated enhanced DNA repair through the action of thymidine dinucleotides. pnas.org
Germinating Seeds (Phaseolus mungo)Thymine and thymidine metabolismShowed degradation and salvage pathways for DNA synthesis in early development. nih.gov

These examples underscore the expanding utility of Thymine,[2-14C] as a versatile tool for probing the fundamental processes of DNA replication, repair, and metabolism across a diverse range of life forms.

Integration with Advanced Detection and Imaging Modalities (Conceptual)

The future of Thymine,[2-14C] research lies not only in its application to new biological systems but also in its conceptual integration with cutting-edge detection and imaging technologies. While Carbon-14 (B1195169) is not a positron emitter and therefore not directly applicable to Positron Emission Tomography (PET), the principles learned from Thymine,[2-14C] studies are invaluable for the development of PET radiotracers. wikipedia.orgnih.gov The development of thymidine analogues labeled with positron-emitting isotopes like Fluorine-18 (e.g., ¹⁸F-FLT and ¹⁸F-FMAU) is a direct outcome of the foundational knowledge gained from ¹⁴C-thymidine research. nih.govsnmjournals.org

Conceptually, advancements in imaging can be envisioned to enhance the utility of ¹⁴C-labeled compounds. High-resolution autoradiography, a long-standing technique, continues to be refined, allowing for more precise localization of Thymine,[2-14C] at the cellular and subcellular levels. nih.govbiologists.comfiveable.me This can be particularly powerful when combined with other imaging modalities, such as fluorescence microscopy, to correlate DNA synthesis with the presence of specific proteins or cellular structures.

Furthermore, the integration of radiotracer data with advanced imaging techniques like functional Magnetic Resonance Imaging (fMRI) and Diffusion Kurtosis Imaging (DKI) could provide a more comprehensive picture of tissue function and metabolism. frontiersin.org For instance, in tumor biology, correlating regions of high DNA synthesis (identified by a thymidine-based radiotracer) with areas of altered blood flow or water diffusion could offer novel insights into tumor heterogeneity and response to therapy. frontiersin.orgnih.gov

Another conceptual avenue is the development of multi-modal imaging agents. A single molecule could potentially be tagged with both a radioactive isotope like ¹⁴C for quantitative analysis and a fluorescent marker for high-resolution optical imaging. This would allow researchers to switch between whole-organism or tissue-level analysis and single-cell visualization.

The table below conceptualizes the integration of Thymine,[2-14C] principles with advanced imaging modalities.

Advanced ModalityConceptual IntegrationPotential Insights
Positron Emission Tomography (PET)Informing the design of ¹⁸F-labeled thymidine analogues. nih.govsnmjournals.orgNon-invasive, real-time imaging of cell proliferation in vivo.
High-Resolution AutoradiographyCombining with fluorescence microscopy. nih.govbiologists.comfiveable.mePrecise correlation of DNA synthesis with specific cellular events and structures.
Functional MRI (fMRI)Correlating DNA synthesis with blood oxygenation levels. frontiersin.orgUnderstanding the relationship between cell proliferation and metabolic activity in tissues.
Diffusion Kurtosis Imaging (DKI)Linking DNA synthesis with changes in tissue microstructure. frontiersin.orgCharacterizing tumor heterogeneity and response to treatment.
Multi-Modal ProbesA single molecule with both radioactive and fluorescent labels.Seamlessly transitioning from macroscopic to microscopic analysis of DNA dynamics.

While some of these integrations are still conceptual, they represent exciting future directions for radiotracer research, promising a more holistic understanding of biological processes.

Contribution to Systems Biology Understanding of Cellular Homeostasis

Thymine,[2-14C] and other radiotracers are poised to make significant contributions to the field of systems biology, which aims to understand the complex interactions within biological systems. biologists.complos.org By providing a quantitative measure of DNA synthesis, Thymine,[2-14C] can be a critical input for computational models of cellular processes, helping to elucidate how cells maintain homeostasis under various conditions. plos.orgembopress.org

A key area where Thymine,[2-14C] can contribute is in understanding the interplay between cell cycle regulation, DNA damage response, and metabolism. For example, by tracking the rate of thymidine incorporation, researchers can assess how perturbations in metabolic pathways, such as glucose or amino acid availability, impact a cell's ability to proliferate. biologists.comthno.org This information is vital for building comprehensive models of cellular growth and survival.

In the context of disease, particularly cancer, systems biology approaches are crucial for understanding the rewiring of metabolic and signaling networks. thno.org Radiotracers like Thymine,[2-14C] can help to parameterize these models by providing data on the rates of key processes like DNA synthesis. This can lead to a better understanding of how cancer cells sustain their rapid growth and may reveal novel therapeutic targets.

Furthermore, the study of cellular homeostasis involves understanding how cells respond to stress. Thymine,[2-14C] can be used to measure the impact of various stressors, such as toxins or radiation, on DNA replication and repair. pnas.orgosti.gov This data can then be integrated into systems-level models to predict cellular fate—whether the cell will successfully repair the damage and survive, or undergo apoptosis.

The table below illustrates how Thymine,[2-14C] data can be integrated into systems biology models.

Systems Biology QuestionRole of Thymine,[2-14C]Potential Outcome
How do metabolic changes affect cell proliferation?Quantify the rate of DNA synthesis under different nutrient conditions. biologists.comthno.orgA predictive model of cell growth based on metabolic inputs.
What are the key control points in the DNA damage response?Measure the dynamics of DNA repair synthesis after damage. pnas.orgIdentification of critical nodes in the DNA repair network.
How do cancer cells rewire their metabolism to support growth?Provide data on the rate of DNA synthesis in cancer cells. thno.orgMore accurate models of tumor metabolism and growth.
How do cells maintain homeostasis in response to stress?Assess the impact of stressors on DNA replication and repair. osti.govA better understanding of cellular resilience and vulnerability.

By providing quantitative data on a fundamental cellular process, Thymine,[2-14C] serves as a powerful tool for building and validating the complex models that are at the heart of systems biology.

Educational and Training Implications for Radiotracer Use in Research (Conceptual)

The use of radiotracers like Thymine,[2-14C] has significant educational and training implications for the next generation of scientists. acs.orgiaea.org Hands-on experience with radiolabeled compounds provides invaluable training in the principles of radioactivity, experimental design, and safety protocols. drugdiscoverytrends.comnecsa.co.za

Conceptually, incorporating radiotracer experiments into undergraduate and graduate curricula can provide a tangible way to teach fundamental biological concepts. For example, a simple experiment tracking the incorporation of Thymine,[2-14C] into cultured cells can vividly illustrate the process of DNA replication and cell division. revvity.com This type of hands-on learning can be more impactful than simply reading about these concepts in a textbook.

Furthermore, training in the use of radiotracers equips students with a versatile skill set that is applicable to a wide range of research areas, from molecular biology to drug development. acs.orgresearchgate.net It also instills a strong understanding of laboratory safety and the responsible handling of radioactive materials, which is a critical competency for many scientific careers. drugdiscoverytrends.com

The development of educational modules centered around radiotracer techniques could also help to demystify radioactivity and highlight its powerful applications in biomedical research. These modules could include virtual labs, case studies, and data analysis exercises, making this important topic accessible to a broader audience.

The table below outlines the conceptual educational and training benefits of using radiotracers like Thymine,[2-14C].

Educational AspectConceptual ApplicationLearning Outcome
Core Biological ConceptsExperiments demonstrating DNA synthesis and cell proliferation. revvity.comA deeper, more intuitive understanding of fundamental cellular processes.
Research SkillsHands-on training in experimental design, data analysis, and radiotracer techniques. necsa.co.zaA versatile and transferable skill set for a career in scientific research.
Laboratory SafetyInstruction and practice in the safe handling of radioactive materials. drugdiscoverytrends.comCompetency in and a strong culture of laboratory safety.
Interdisciplinary ScienceHighlighting the application of radiotracers in fields from medicine to environmental science. iaea.orgAn appreciation for the interdisciplinary nature of modern scientific inquiry.

Q & A

Q. What are the primary applications of Thymine,[2-14C] in nucleic acid research?

Thymine,[2-14C] is a radiolabeled nucleobase used to trace DNA synthesis and metabolic pathways. Its 14C isotope at the 2nd carbon enables precise tracking of thymine incorporation into DNA during replication or repair. Common applications include:

  • DNA hybridization studies : Radiolabeled thymine allows detection of specific DNA sequences via autoradiography .
  • Metabolic flux analysis : Researchers quantify 14C incorporation to map thymine utilization in cellular pathways .
  • In vitro assays : Used in enzymatic studies (e.g., thymidine kinase activity) to measure reaction kinetics .

Q. How should Thymine,[2-14C] be stored and handled to ensure experimental integrity?

  • Storage : Maintain at 2–8°C in ethanol-water solution to prevent radiolytic degradation .
  • Safety protocols : Use shielded containers, wear PPE (gloves, lab coats), and work in fume hoods with radioactive waste disposal systems. Compliance with UN 2910 and WGK Germany regulations is mandatory .
  • Contamination checks : Regularly monitor work surfaces with Geiger counters and conduct wipe tests .

Advanced Research Questions

Q. What methodological considerations are critical when designing tracer experiments with Thymine,[2-14C]?

  • Isotope dilution effects : Account for unlabeled thymine pools in cells to avoid underestimating 14C incorporation rates. Pre-treat cells with thymidine-free media to synchronize uptake .
  • Quenching correction : Use internal standards (e.g., [3H]-thymine) to calibrate scintillation counters, as cellular debris may interfere with 14C signal detection .
  • Time-resolved sampling : Collect data at multiple timepoints to capture dynamic metabolic processes, especially in rapidly dividing cells .

Q. How can researchers resolve contradictions in 14C decay data from Thymine,[2-14C] experiments?

Discrepancies often arise from:

  • Instrument calibration errors : Validate counting systems with certified 14C standards (e.g., NIST SRM 4990C) .
  • Background radiation variability : Subtract site-specific background counts measured in control samples .
  • Biological variability : Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to distinguish technical noise from true biological effects .

Q. What advanced techniques enhance the resolution of Thymine,[2-14C] in metabolic studies?

  • Combined LC-MS/radiometric detection : Pair liquid chromatography with mass spectrometry and scintillation counting to separate thymine metabolites and quantify 14C distribution .
  • Pulse-chase experiments : Track thymine utilization over time by alternating labeled and unlabeled media, revealing turnover rates in DNA repair pathways .
  • Autoradiography optimization : Use phosphor imaging plates for higher sensitivity compared to X-ray film, enabling detection of low-abundance DNA fragments .

Data Analysis and Reporting

Q. How should researchers standardize 14C data reporting for inter-laboratory comparisons?

Follow the framework proposed by Stuiver and Polach (1977):

  • Express results as fraction modern (Fm) or percent modern carbon (pMC) .
  • Normalize data to the Oxalic Acid Standard (OX-I or OX-II) to correct for isotopic fractionation .
  • Report uncertainties as ±1σ and specify counting statistics (e.g., total counts, measurement duration) .

Q. What are common pitfalls in interpreting autoradiography results from Thymine,[2-14C]-labeled DNA?

  • Overexposure artifacts : Saturated signals mask quantitative differences. Use exposure time gradients to identify linear detection ranges .
  • Non-specific binding : Include cold thymine competitors in hybridization buffers to reduce background noise .
  • Cross-contamination : Dedicate equipment (e.g., electrophoresis chambers) to radioactive workflows to prevent carryover .

Tables for Key Experimental Parameters

Q. Table 1: Thymine,[2-14C] Properties and Safety

PropertySpecificationReference
Molecular Weight128.13 g/mol
Storage Conditions2–8°C in ethanol-water solution
Radioactive Half-life5,730 years
Hazard ClassificationUN 2910 (Radioactive, Category 7)

Q. Table 2: Recommended Data Reporting Standards

ParameterDescriptionReference
Counting StatisticsTotal counts, duration, background
NormalizationOX-I/OX-II standard reference
Uncertainty±1σ confidence interval
ReplicatesMinimum n=3 biological replicates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.